[4-(4-Methylpiperazin-1-yl)phenyl]methanol
Overview
Description
[4-(4-Methylpiperazin-1-yl)phenyl]methanol: is an organic compound with the molecular formula C13H20N2O It features a phenyl ring substituted with a methanol group and a 4-methylpiperazine moiety
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various targets such as the proto-oncogene tyrosine-protein kinase src and Serine/threonine-protein kinase Chk1 , which play crucial roles in cellular processes like cell cycle progression and DNA repair .
Mode of Action
It’s worth noting that piperazine derivatives have been reported to inhibit microtubule synthesis, cell cycle progression, and angiogenesis , which are critical to a cell’s ability to grow and metastasize.
Biochemical Pathways
Related compounds have been associated with pathways involving cell cycle regulation and dna repair .
Result of Action
Related compounds have been associated with antiproliferative activity against certain types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylpiperazin-1-yl)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol and 4-methylpiperazine.
Nucleophilic Substitution: The 4-bromobenzyl alcohol undergoes a nucleophilic substitution reaction with 4-methylpiperazine in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methylpiperazin-1-yl)phenyl]methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, usually in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of [4-(4-Methylpiperazin-1-yl)phenyl]methanal or [4-(4-Methylpiperazin-1-yl)phenyl]methanoic acid.
Reduction: Formation of [4-(4-Methylpiperazin-1-yl)phenyl]methane.
Substitution: Formation of substituted derivatives such as 4-nitro-[4-(4-Methylpiperazin-1-yl)phenyl]methanol or 4-bromo-[4-(4-Methylpiperazin-1-yl)phenyl]methanol.
Scientific Research Applications
[4-(4-Methylpiperazin-1-yl)phenyl]methanol: has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and advanced polymers.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Methylpiperazin-1-yl)phenyl]methanone: Similar structure but with a ketone group instead of a hydroxyl group.
[4-(4-Methylpiperazin-1-yl)phenyl]methanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
[4-(4-Methylpiperazin-1-yl)phenyl]methanal: Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness: : [4-(4-Methylpiperazin-1-yl)phenyl]methanol is unique due to the presence of both a hydroxyl group and a 4-methylpiperazine moiety, which confer specific chemical reactivity and biological activity. The hydroxyl group allows for further functionalization, while the 4-methylpiperazine moiety enhances its pharmacokinetic properties.
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,15H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAGHLIBKHFJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380124 | |
Record name | [4-(4-Methylpiperazin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342405-34-9 | |
Record name | [4-(4-Methylpiperazin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(4-methylpiperazin-1-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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